molecular formula C7H9F3O3 B2580069 1-(2,2,2-Trifluoro-1-hydroxyethyl)cyclobutane-1-carboxylic acid CAS No. 2352726-71-5

1-(2,2,2-Trifluoro-1-hydroxyethyl)cyclobutane-1-carboxylic acid

Cat. No.: B2580069
CAS No.: 2352726-71-5
M. Wt: 198.141
InChI Key: FCKDEHJDKSAYJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,2,2-Trifluoro-1-hydroxyethyl)cyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with a trifluoromethyl group and a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2,2-Trifluoro-1-hydroxyethyl)cyclobutane-1-carboxylic acid typically involves multiple steps:

    Formation of the Cyclobutane Ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

    Hydroxyethyl Substitution: The hydroxyethyl group can be introduced via nucleophilic substitution reactions, often using ethylene oxide or similar reagents.

Industrial Production Methods: Industrial production may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and yield. Catalysts and specific reaction conditions are fine-tuned to enhance efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2,2-Trifluoro-1-hydroxyethyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to alcohols or other derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic or neutral conditions.

Major Products:

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2,2,2-Trifluoro-1-hydroxyethyl)cyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism by which 1-(2,2,2-Trifluoro-1-hydroxyethyl)cyclobutane-1-carboxylic acid exerts its effects depends on its specific application:

    Molecular Targets: It may interact with enzymes, receptors, or other biomolecules, altering their activity or function.

    Pathways Involved: The compound can modulate various biochemical pathways, potentially leading to therapeutic effects or other biological outcomes.

Comparison with Similar Compounds

    1-(2,2,2-Trifluoroethyl)cyclobutane-1-carboxylic acid: Lacks the hydroxy group, leading to different chemical properties and reactivity.

    Cyclobutane-1-carboxylic acid: Lacks both the trifluoromethyl and hydroxyethyl groups, resulting in significantly different properties.

Uniqueness: 1-(2,2,2-Trifluoro-1-hydroxyethyl)cyclobutane-1-carboxylic acid is unique due to the combination of a cyclobutane ring with both trifluoromethyl and hydroxyethyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and potential biological activity, making it valuable for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

1-(2,2,2-trifluoro-1-hydroxyethyl)cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3O3/c8-7(9,10)4(11)6(5(12)13)2-1-3-6/h4,11H,1-3H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCKDEHJDKSAYJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C(C(F)(F)F)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.